![molecular formula C26H20N6O4 B1226007 17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)
17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-28389 is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Biological Activity
- Fluorinated Retinoic Acids and Analogues : Research on analogues of methyl (E,E,Z,E)-3,7-dimethyl-6-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, including their synthesis and biological activities, has been explored. These compounds have shown marked regression of chemically induced skin papillomas in mice (Lovey & Pawson, 1981).
Antiproliferative Activities
- Estra-17-ol Hybrids : The synthesis of various 3-methoxy and 3-benzyloxyestra-1,3,5(10)-trien-17-ols and their antiproliferative activities against human cancer cell lines has been studied. These compounds have potential implications in cancer treatment (Kiss et al., 2019).
Macrocyclic Ligands
- Metal Complexes : Research into macrocyclic compounds containing pyridine, including the synthesis and protonation reactions of these ligands, provides insights into potential applications in coordination chemistry (Costa & Delgado, 1993).
Medicinal Chemistry
- Antimitotic Agents : Studies on ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have shown activity in various biological systems. This research contributes to the development of potential therapeutic agents (Temple & Rener, 1992).
Antibacterial Activity
- Oxadiazole Derivatives : The synthesis and evaluation of 2-amino-1,3,4-oxadiazole derivatives for anti-Salmonella typhi activity highlights potential applications in the development of new antibacterial agents (Salama, 2020).
Anticonvulsant and Neurotoxic Properties
- N-Phenyl Derivatives of Phthalimide : Research on various N-phenyl substituents of phthalimide for anticonvulsant and neurotoxic properties contributes to the development of novel pharmacological agents (Vamecq et al., 2000).
Computational Studies
- Characterization and Computational Analysis : Studies involving the synthesis, characterization, and computational analysis of N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide provide insights into the molecular structure and properties of such compounds (Odame, Hosten, & Tshentu, 2020).
Properties
Molecular Formula |
C26H20N6O4 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
17-(3-methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,10,12(16),14-hexaen-9-one |
InChI |
InChI=1S/C26H20N6O4/c1-15-22-23(16-6-5-7-19(14-16)36-2)30-21-9-4-3-8-20(21)27-26(33)25(30)28-24(22)31(29-15)17-10-12-18(13-11-17)32(34)35/h3-14,23H,1-2H3,(H,27,33) |
InChI Key |
VHHIKDBIOJWYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(N3C4=CC=CC=C4NC(=O)C3=N2)C5=CC(=CC=C5)OC)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)
![3-benzyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1225925.png)
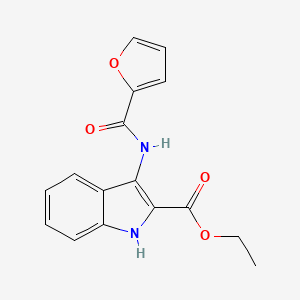
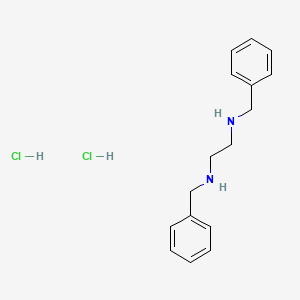

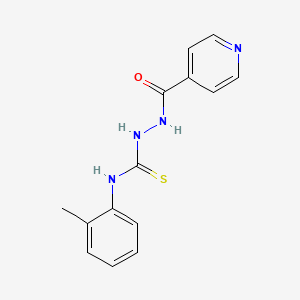
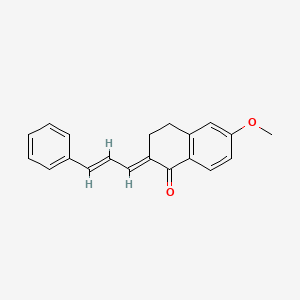
![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)
![2-[5-[[2-(3-methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide](/img/structure/B1225940.png)

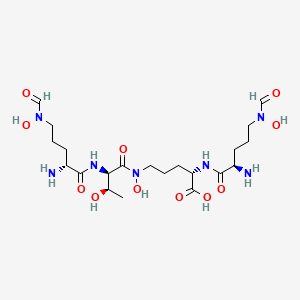
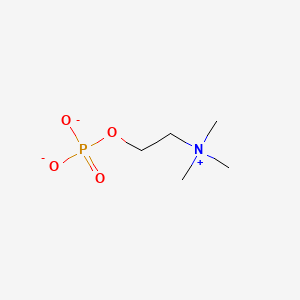
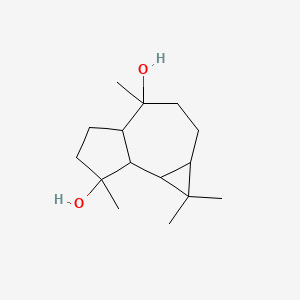
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B1225948.png)
